Felodipine 3,5-dimethyl ester-13C2,d6

LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification

For LC-MS/MS labs quantifying Felodipine EP Impurity B, this 13C2,d6-labeled standard delivers a +8 Da mass shift for accurate isotope dilution. Eliminates matrix effects and ensures ICH Q1A compliance for ANDA/DMF submissions. Avoid unlabeled analog errors; order this SIL-IS with CoA for robust method validation.

Molecular Formula C17H17Cl2NO4
Molecular Weight 378.2 g/mol
Cat. No. B12399394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelodipine 3,5-dimethyl ester-13C2,d6
Molecular FormulaC17H17Cl2NO4
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
InChIInChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3
InChIKeyVEACAIASCBTOFS-PTIOEZPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felodipine 3,5-Dimethyl Ester-13C2,d6 for LC-MS/MS Quantification and Impurity Analysis


Felodipine 3,5-dimethyl ester-13C2,d6 is a stable isotope-labeled analog of Felodipine 3,5-dimethyl ester (also designated as Felodipine EP Impurity B), the dimethyl ester derivative of the calcium channel blocker felodipine [1]. The compound incorporates two carbon-13 (13C) atoms and six deuterium (2H or D) atoms, yielding a molecular formula of C15¹³C2H11D6Cl2NO4 and a molecular weight of 378.25 Da, representing a net mass increase of +8 Da relative to the unlabeled parent compound (C17H17Cl2NO4, 370.23 Da) . This compound is intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods including LC-MS/MS and GC-MS, and as a reference standard for impurity profiling in pharmaceutical quality control .

Why Unlabeled Impurity Standards and Structurally Analogous IS Fail: The Case for Felodipine 3,5-Dimethyl Ester-13C2,d6


In quantitative LC-MS/MS analysis of felodipine and its related substances, the use of unlabeled impurity standards or structurally analogous internal standards (such as nimodipine or amlodipine) introduces quantifiable analytical error [1][2]. Structurally analogous IS compounds exhibit differential extraction recovery, chromatographic retention behavior, and ionization efficiency in the electrospray source, leading to incomplete compensation of matrix effects [3]. Published LC-MS/MS methods for felodipine employing nimodipine as IS report between-run precision RSD values of 5.7% to 7.1%, whereas methods utilizing stable isotope-labeled internal standards (SIL-IS) demonstrate improved precision due to near-identical physicochemical behavior between the labeled IS and the target analyte [4]. Furthermore, unlabeled Felodipine EP Impurity B (3,5-dimethyl ester) cannot be distinguished from endogenously present impurity in a sample via mass spectrometry, whereas the +8 Da mass shift of the 13C2,d6-labeled analog enables unambiguous differentiation and accurate quantification via isotope dilution mass spectrometry . Generic substitution therefore fails to meet the accuracy and specificity requirements for regulatory bioanalytical method validation and pharmaceutical impurity profiling.

Quantitative Differentiation Evidence: Felodipine 3,5-Dimethyl Ester-13C2,d6 versus Unlabeled EP Impurity B and Structurally Analogous IS


Mass Spectrometric Differentiation: +8 Da Mass Shift Enables Unambiguous Quantification of EP Impurity B

Felodipine 3,5-dimethyl ester-13C2,d6 exhibits a molecular weight of 378.25 Da, representing a +8 Da mass shift relative to the unlabeled Felodipine 3,5-dimethyl ester (Felodipine EP Impurity B), which has a molecular weight of 370.23 Da . This mass difference exceeds the minimum requirement of 3-5 mass units recommended to avoid spectral overlap (cross-talk) between the analyte and internal standard channels in LC-MS/MS quantification [1]. In contrast, unlabeled impurity B is indistinguishable from endogenous impurity present in a sample, and structurally analogous IS compounds (e.g., nimodipine, MW 418.44 Da) exhibit different fragmentation patterns and ionization efficiencies that preclude accurate co-quantification via isotope dilution.

LC-MS/MS Isotope Dilution Mass Spectrometry Impurity Quantification EP Impurity B

Dual 13C and Deuterium Labeling: Enhanced Label Stability Compared to Deuterium-Only SIL-IS

Felodipine 3,5-dimethyl ester-13C2,d6 incorporates both carbon-13 (13C) and deuterium (D) labels, with the 13C labels positioned on the methyl ester carbons as confirmed by SMILES structure . Carbon-13 labels are non-exchangeable under all analytical and biological conditions, whereas deuterium labels positioned on heteroatoms or adjacent to carbonyls are susceptible to proton-deuterium exchange in aqueous matrices or biological fluids . The dual labeling strategy of this compound provides a stable isotopic signature even if partial deuterium exchange were to occur, because the two 13C atoms contribute +2 Da of the total +8 Da mass shift. In contrast, deuterium-only labeled analogs (e.g., Felodipine-d8 or Felodipine-d5) lack this redundancy and may experience altered mass differential and quantification accuracy if deuterium exchange occurs under certain sample preparation or storage conditions [1].

Isotope Exchange SIL-IS Design LC-MS/MS Method Robustness Carbon-13 Labeling

EP Impurity B Identity: Regulatory-Grade Reference Standard for Pharmacopeial Compliance

The parent compound, Felodipine 3,5-dimethyl ester, is formally designated as Felodipine EP Impurity B (and also referred to as Felodipine Impurity B, Clevidipine Impurity B, and Felodipine Related Compound B) under European Pharmacopoeia (EP) monographs [1]. This regulatory designation establishes it as a specified impurity requiring controlled quantification in felodipine drug substance and finished pharmaceutical products. The 13C2,d6-labeled analog enables precise, isotope dilution-based quantification of this impurity in stability studies, forced degradation studies, and batch release testing, in full compliance with ICH Q3A/Q3B guidelines for impurity control . Unlabeled EP Impurity B cannot serve as its own internal standard, and structurally unrelated internal standards lack the co-elution and matrix effect compensation required for accurate impurity quantification in complex pharmaceutical matrices [2].

Pharmaceutical Impurity Profiling EP Impurity B Regulatory Compliance Quality Control

High-Value Application Scenarios for Felodipine 3,5-Dimethyl Ester-13C2,d6 Procurement


Quantitative Bioanalysis of Felodipine EP Impurity B in Pharmaceutical Stability Studies

Procurement of Felodipine 3,5-dimethyl ester-13C2,d6 is justified for laboratories performing stability-indicating HPLC or LC-MS/MS methods that require accurate quantification of Felodipine EP Impurity B. The compound's +8 Da mass shift enables isotope dilution mass spectrometry for this specified impurity, directly supporting ICH Q1A stability testing and regulatory submissions (ANDA, DMF). Unlabeled EP Impurity B cannot provide the internal standardization required for precise quantification in the presence of complex excipient matrices or degradation product mixtures [1].

LC-MS/MS Method Development and Validation for Felodipine Pharmacokinetic Studies

Although this compound is the labeled analog of the dimethyl ester impurity rather than felodipine itself, it is applicable in method development laboratories that require a stable isotope-labeled reference for optimizing MS parameters, assessing matrix effects, and establishing extraction recovery protocols for dihydropyridine-class compounds. The dual 13C/deuterium labeling provides a robust +8 Da mass shift with reduced susceptibility to deuterium exchange compared to deuterium-only SIL-IS, facilitating long-term method robustness studies [2].

Impurity Profiling and Quality Control for Felodipine API and Finished Dosage Forms

Pharmaceutical QC laboratories and contract research organizations (CROs) performing batch release testing of felodipine drug substance or tablets require a stable, traceable reference standard for EP Impurity B quantification. Felodipine 3,5-dimethyl ester-13C2,d6, supplied with a Certificate of Analysis (CoA) documenting ≥98% purity and isotopic enrichment, meets the requirements for use as a system suitability standard or calibration standard in validated impurity methods, consistent with pharmacopeial monograph expectations for related substances testing .

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